SWE101

Description

Properties

IUPAC Name |

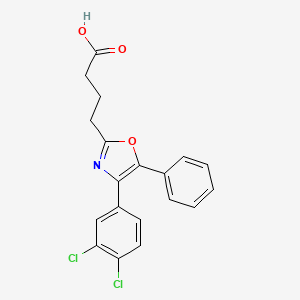

4-[4-(3,4-dichlorophenyl)-5-phenyl-1,3-oxazol-2-yl]butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15Cl2NO3/c20-14-10-9-13(11-15(14)21)18-19(12-5-2-1-3-6-12)25-16(22-18)7-4-8-17(23)24/h1-3,5-6,9-11H,4,7-8H2,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIADWSXPNFQQCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C(O2)CCCC(=O)O)C3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

SWE101: A Technical Guide to the First-in-Class in Vivo Inhibitor of Soluble Epoxide Hydrolase Phosphatase Domain

For Researchers, Scientists, and Drug Development Professionals

Abstract

Soluble epoxide hydrolase (sEH) is a bifunctional enzyme with two distinct catalytic domains: a C-terminal hydrolase domain and an N-terminal phosphatase domain (sEH-P). While the hydrolase domain has been extensively studied, the physiological and pathophysiological roles of the sEH-P domain have remained largely enigmatic due to a lack of potent and selective inhibitors. SWE101, chemically identified as 4-(4-(3,4-dichlorophenyl)-5-phenyloxazol-2-yl)butanoic acid, has emerged as a groundbreaking pharmacological tool. It is the first potent, selective, and in vivo-active inhibitor of the sEH-P domain. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and its role in relevant signaling pathways.

Introduction to this compound and Soluble Epoxide Hydrolase Phosphatase (sEH-P)

The soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene, is a crucial enzyme in lipid metabolism. Its C-terminal hydrolase domain is well-characterized for its role in metabolizing epoxyeicosatrienoic acids (EETs), which are lipid mediators with anti-inflammatory and vasodilatory properties. In contrast, the N-terminal domain possesses phosphatase activity (sEH-P), which has been shown to hydrolyze various lipid phosphates, including those involved in cholesterol biosynthesis.[1][2] The development of this compound as a selective sEH-P inhibitor has provided an invaluable tool to dissect the specific functions of this enzymatic domain.[3]

Quantitative Data: Inhibitory Profile of this compound

This compound exhibits potent and selective inhibition of the sEH-P domain, with no significant activity against the sEH hydrolase domain. The inhibitory activity of this compound has been quantified against human and rat sEH-P, as summarized in the table below.

| Target Enzyme | Species | IC50 (µM) | Reference |

| sEH-P | Human | 4.0 | [3] |

| sEH-P | Rat | 2.8 | [3] |

| sEH-Hydrolase | Human | >100 | [3] |

| sEH-Hydrolase | Rat | >100 | [3] |

| sEH-P | Mouse | No Inhibition | [3] |

In Vivo Pharmacokinetics and Pharmacodynamics

This compound has demonstrated an excellent pharmacokinetic and pharmacodynamic profile in rats, making it a suitable tool for in vivo studies.[3] While specific quantitative parameters from the primary literature are not publicly available, the compound's profile enables the investigation of the physiological and pathophysiological roles of sEH-P in living organisms.

Signaling Pathway: sEH-P in Cholesterol Metabolism and Macrophage Function

The sEH-P domain is implicated in the regulation of cholesterol metabolism and macrophage function, particularly in the context of atherosclerosis. One key pathway involves the ATP-binding cassette transporter A1 (ABCA1), a crucial protein for cholesterol efflux from cells.

// Nodes oxLDL [label="Oxidized LDL", fillcolor="#EA4335", fontcolor="#FFFFFF"]; sEH_P [label="sEH-P Activity", fillcolor="#FBBC05", fontcolor="#202124"]; sEH_ABCA1_complex [label="sEH-ABCA1 Complex", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ABCA1_phos [label="ABCA1 Phosphorylation\n(Threonine residues)", fillcolor="#F1F3F4", fontcolor="#202124"]; ABCA1_degrad [label="ABCA1 Degradation", fillcolor="#F1F3F4", fontcolor="#202124"]; ABCA1_expression [label="ABCA1 Expression", fillcolor="#34A853", fontcolor="#FFFFFF"]; chol_efflux [label="Cholesterol Efflux", fillcolor="#34A853", fontcolor="#FFFFFF"]; foam_cell [label="Foam Cell Formation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges oxLDL -> sEH_P [label="increases", color="#202124"]; sEH_P -> sEH_ABCA1_complex [label="promotes formation", color="#202124"]; sEH_ABCA1_complex -> ABCA1_phos [label="decreases", color="#202124"]; ABCA1_phos -> ABCA1_degrad [dir=back, label="leads to", color="#202124"]; ABCA1_degrad -> ABCA1_expression [label="reduces", arrowhead=tee, color="#EA4335"]; ABCA1_expression -> chol_efflux [label="increases", color="#202124"]; chol_efflux -> foam_cell [label="decreases", arrowhead=tee, color="#34A853"]; this compound -> sEH_P [label="inhibits", arrowhead=tee, color="#EA4335"]; } dddot Caption: sEH-P signaling in macrophage cholesterol metabolism.

In macrophages, oxidized low-density lipoprotein (oxLDL) increases sEH-P activity.[4] This promotes the formation of a complex between sEH and ABCA1, leading to decreased phosphorylation of ABCA1 at threonine residues.[4] This dephosphorylation inhibits the degradation of ABCA1, thereby increasing its expression and promoting cholesterol efflux.[1][4] The net result is a reduction in the formation of foam cells, which are a hallmark of atherosclerosis.[4][5] this compound, by inhibiting sEH-P, can modulate this pathway.

Experimental Protocols

Synthesis of this compound (4-(4-(3,4-dichlorophenyl)-5-phenyloxazol-2-yl)butanoic acid)

The synthesis of this compound involves a multi-step process. A detailed experimental protocol for a similar compound is outlined below, which can be adapted for the synthesis of this compound.

Detailed Steps (adapted from similar syntheses[6][7]):

-

Synthesis of 4-(3,4-dichlorophenyl)-4-oxobutanoic acid: This starting material can be prepared via Friedel-Crafts acylation of 1,2-dichlorobenzene with succinic anhydride.

-

Formation of the oxazole ring: The keto-acid is then reacted with a suitable amine to form the oxazole ring.

-

Introduction of the phenyl group: A Suzuki coupling or similar cross-coupling reaction can be employed to introduce the phenyl group at the 5-position of the oxazole ring.

-

Final modification and purification: Subsequent steps may be required to achieve the final butanoic acid structure, followed by purification using techniques such as column chromatography and recrystallization.

sEH-P Inhibition Assay

The inhibitory activity of this compound on sEH-P can be determined using a fluorogenic substrate, such as 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP). The assay measures the fluorescence of the product, 6,8-difluoro-4-methylumbelliferone (DiFMU), which is generated by the phosphatase activity of sEH-P.

Materials:

-

Recombinant human or rat sEH-P

-

This compound

-

6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP)

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing MgCl2 and bovine serum albumin)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure (adapted from general phosphatase assays[6][8]):

-

Prepare serial dilutions of this compound in assay buffer.

-

Add assay buffer, sEH-P enzyme solution, and the this compound dilutions to the wells of a 96-well microplate. Include control wells with enzyme and buffer only (positive control) and wells with buffer only (negative control).

-

Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes).

-

Initiate the reaction by adding the DiFMUP substrate to all wells.

-

Immediately begin measuring the fluorescence intensity kinetically at an excitation wavelength of approximately 358 nm and an emission wavelength of approximately 455 nm.

-

Calculate the rate of the reaction for each concentration of this compound.

-

Determine the percent inhibition relative to the positive control and calculate the IC50 value by fitting the data to a dose-response curve.

Conclusion

This compound represents a pivotal advancement in the study of soluble epoxide hydrolase. As the first potent and selective in vivo inhibitor of the sEH-P domain, it opens new avenues for investigating the role of this enzyme in health and disease, particularly in the context of cholesterol metabolism, atherosclerosis, and potentially other metabolic and inflammatory disorders. The data and protocols presented in this guide are intended to facilitate further research into the therapeutic potential of targeting the sEH-P domain.

References

- 1. Regulation and mechanisms of ATP-binding cassette transporter A1-mediated cellular cholesterol efflux - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nonadditivity in public and inhouse data: implications for drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of the First in Vivo Active Inhibitors of the Soluble Epoxide Hydrolase Phosphatase Domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The effect of ox-LDL and platelets on macrophages, M2 macrophage polarization, and foam cell formation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. US4777288A - Process for preparing a 4,4-diphenylbutanoic acid derivative - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to SWE101: Chemical Structure and Properties

An extensive search for the chemical entity "SWE101" has yielded no publicly available data regarding its chemical structure, properties, or associated experimental studies. Therefore, the requested in-depth technical guide or whitepaper cannot be generated at this time.

The lack of information on "this compound" prevents the fulfillment of the core requirements of this request, which include:

-

Data Presentation: Without any quantitative data on physicochemical properties, pharmacokinetics, or pharmacodynamics, no tables can be created.

-

Experimental Protocols: No cited experiments involving "this compound" could be found, making it impossible to provide detailed methodologies.

-

Mandatory Visualization: The absence of information on signaling pathways or experimental workflows related to "this compound" means no diagrams can be generated using Graphviz.

It is possible that "this compound" is a very new compound, an internal designation not yet disclosed in public literature, or a highly specialized research tool with limited documentation.

To enable the generation of the requested content, please provide an alternative, publicly recognized compound name. If "this compound" is a proprietary or internal designation, providing any available information on its chemical class, biological target, or relevant publications would be necessary to proceed.

The Emerging Role of the Soluble Epoxide Hydrolase Phosphatase Domain in Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene, is a bifunctional enzyme long recognized for its C-terminal hydrolase activity in metabolizing epoxy fatty acids.[1] However, the N-terminal domain of sEH harbors a distinct phosphatase activity, a feature that is increasingly implicated in a variety of critical cell signaling pathways.[1][2] This technical guide provides an in-depth exploration of the sEH phosphatase domain, consolidating current knowledge on its substrates, enzymatic kinetics, and its burgeoning role in regulating key cellular processes. Detailed experimental protocols and visual representations of the pertinent signaling pathways are provided to facilitate further research and drug development efforts targeting this unique enzymatic function.

Introduction to the sEH Phosphatase Domain

The soluble epoxide hydrolase is a homodimeric protein where each monomer consists of two distinct catalytic domains connected by a proline-rich linker.[1] While the C-terminal epoxide hydrolase (sEH-H) domain has been extensively studied for its role in inflammation and cardiovascular disease, the N-terminal domain, which exhibits lipid phosphate phosphatase activity (sEH-P), is a more recent focus of investigation.[1][3] The sEH-P domain belongs to the haloacid dehalogenase (HAD) superfamily of phosphatases.[2]

Initial studies identified the phosphatase activity of the N-terminal domain and its preference for lipid phosphates.[1][2] Subsequent research has unveiled a range of endogenous substrates, including lysophosphatidic acids (LPAs), sphingosine-1-phosphate (S1P), and isoprenoid phosphates, positioning sEH-P as a key regulator of lipid signaling.[4][5][6] This guide will delve into the specific roles of sEH-P in various signaling cascades and provide the necessary technical details for its study.

Quantitative Data on sEH Phosphatase Activity

A comprehensive understanding of the enzymatic properties of the sEH phosphatase domain is crucial for elucidating its physiological functions and for the development of specific inhibitors. The following tables summarize the kinetic parameters for various substrates and the inhibitory constants for known modulators of sEH-P activity.

| Substrate | Species | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| threo-9,10-PHO | Human | 21 ± 0.3 | 0.35 ± 0.01 | 1.67 x 104 | [7] |

| 1-myristoyl-LPA (16) | Human | 5.1 ± 0.5 | 0.20 ± 0.01 | 3.9 x 104 | [6] |

| 1-palmitoyl-LPA (17) | Human | 4.9 ± 0.6 | 0.17 ± 0.01 | 3.5 x 104 | [6] |

| 1-stearoyl-LPA (18) | Human | 4.8 ± 0.7 | 0.15 ± 0.01 | 3.1 x 104 | [6] |

| 1-oleoyl-LPA (19) | Human | 5.3 ± 0.8 | 0.21 ± 0.01 | 4.0 x 104 | [6] |

| 1-arachidonoyl-LPA (20) | Human | 5.5 ± 0.9 | 0.19 ± 0.01 | 3.5 x 104 | [6] |

| DiFMUP | Human (isolated N-terminal domain) | 219.9 | - | - | [8] |

| DiFMUP | Human (full-length) | 628.5 | - | - | [8] |

| p-Nitrophenyl phosphate (pNPP) | Rat | 235 | 0.8 | 3.4 x 103 | [9] |

| Inhibitor | Target | IC50 (μM) | Ki (μM) | Reference |

| Oxaprozin (5) | Human sEH-P | 5 | - | [8] |

| 4-(4-(3,4-Dichlorophenyl)-5-phenyloxazol-2-yl)butanoic acid (22b, SWE101) | Human sEH-P (isolated N-terminal domain) | - | 0.05 | [8] |

| 4-(4-(3,4-Dichlorophenyl)-5-phenyloxazol-2-yl)butanoic acid (22b, this compound) | Human sEH-P (full-length) | - | 4.8 | [8] |

| Ebselen | Human sEH-P | - | 0.55 | [10] |

| N-Acetyl-S-farnesyl-L-cysteine (2) | Human sEH-P (isolated N-terminal domain) | Potent inhibitor | - | [8] |

| Sodium Dodecyl Sulfate (SDS) (1) | Human sEH-P | Potent inhibitor | - | [8] |

Key Signaling Pathways Involving the sEH Phosphatase Domain

The sEH phosphatase domain has been shown to modulate several critical signaling pathways, primarily through its ability to dephosphorylate lipid signaling molecules.

Regulation of Cholesterol Metabolism via AMPK and SREBP

The sEH phosphatase domain plays a role in cholesterol homeostasis by influencing the AMP-activated protein kinase (AMPK) and sterol regulatory element-binding protein (SREBP) pathway.[2][11] Deletion of sEH leads to the activation of AMPK, which in turn inhibits the activation of SREBPs.[2] SREBPs are master transcriptional regulators of genes involved in cholesterol biosynthesis, including HMG-CoA reductase.[2] Thus, by modulating this pathway, the sEH phosphatase domain can influence cellular cholesterol levels.[1][11]

Negative Regulation of eNOS Activation

The sEH phosphatase domain acts as a negative regulator of endothelial nitric oxide synthase (eNOS) activation.[4] In response to stimuli like vascular endothelial growth factor (VEGF) or simvastatin, a signaling cascade involving c-Src, Akt, and AMPK is initiated, leading to the phosphorylation and activation of eNOS.[4][12] The sEH phosphatase can form a complex with Akt, AMPK, and eNOS, and its phosphatase activity impedes this activating phosphorylation cascade, thereby downregulating eNOS activity and nitric oxide (NO) production.[4]

Modulation of ABCA1-Mediated Cholesterol Efflux

In macrophages, the sEH phosphatase domain is involved in the regulation of ATP-binding cassette transporter A1 (ABCA1)-mediated cholesterol efflux.[3][8] Oxidized low-density lipoprotein (oxLDL) can induce the formation of a complex between sEH and ABCA1.[8] The phosphatase activity of sEH appears to dephosphorylate ABCA1 at threonine residues, which stabilizes the ABCA1 protein and prevents its degradation.[8] This leads to increased ABCA1 levels, enhanced cholesterol efflux to apolipoprotein A-I (ApoA-I), and reduced lipid accumulation in macrophages, a key process in preventing atherosclerosis.[3][8]

Experimental Protocols

Recombinant Human sEH Expression and Purification

This protocol describes the expression of full-length human sEH (hsEH) in E. coli and subsequent purification.

Materials:

-

pET expression vector containing the hsEH cDNA with an N-terminal His-tag.

-

E. coli BL21(DE3) competent cells.

-

Luria-Bertani (LB) broth and agar plates with appropriate antibiotic (e.g., kanamycin).

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 5% glycerol.

-

Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole, 5% glycerol.

-

Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole, 5% glycerol.

-

Ni-NTA affinity chromatography column.

-

Dialysis buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT, 10% glycerol.

Procedure:

-

Transform the hsEH expression vector into E. coli BL21(DE3) cells and plate on LB agar with the appropriate antibiotic.

-

Inoculate a single colony into a starter culture of LB broth with antibiotic and grow overnight at 37°C with shaking.

-

Inoculate a large-scale culture with the overnight starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours.

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Resuspend the cell pellet in ice-cold Lysis Buffer and lyse the cells by sonication or using a French press.

-

Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

-

Load the supernatant onto a pre-equilibrated Ni-NTA column.

-

Wash the column with Wash Buffer to remove non-specifically bound proteins.

-

Elute the His-tagged hsEH with Elution Buffer.

-

Collect fractions and analyze by SDS-PAGE to assess purity.

-

Pool the pure fractions and dialyze against Dialysis Buffer to remove imidazole and for buffer exchange.

-

Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.

-

Store the purified protein in aliquots at -80°C.

Workflow for Recombinant sEH Purification:

sEH Phosphatase Activity Assay using DiFMUP

This protocol describes a fluorometric assay to measure the phosphatase activity of sEH using 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) as a substrate.

Materials:

-

Purified recombinant sEH.

-

Assay Buffer: 25 mM Bis-Tris-HCl, pH 7.0, containing 1 mM MgCl2 and 0.1 mg/mL BSA.

-

DiFMUP stock solution (e.g., 10 mM in DMSO).

-

96-well black microplate.

-

Fluorescence microplate reader (Excitation: 358 nm, Emission: 450 nm).

-

Positive control (optional, a known phosphatase).

-

Negative control (assay buffer without enzyme).

-

Test compounds (for inhibition studies) dissolved in DMSO.

Procedure:

-

Prepare a working solution of DiFMUP in Assay Buffer. The final concentration in the assay will typically be in the range of 50-100 µM.

-

Prepare serial dilutions of the purified sEH in Assay Buffer.

-

For inhibitor screening, prepare serial dilutions of the test compounds.

-

In a 96-well black microplate, add the following to each well:

-

Assay Buffer

-

sEH enzyme solution (or buffer for negative control)

-

Test compound or DMSO (for control)

-

-

Pre-incubate the plate at 30°C for 5-10 minutes.

-

Initiate the reaction by adding the DiFMUP working solution to each well.

-

Immediately place the plate in the fluorescence microplate reader.

-

Monitor the increase in fluorescence over time (kinetic mode) at 30°C.

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each well.

-

For inhibitor studies, calculate the percent inhibition relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

sEH Phosphatase Assay Workflow:

References

- 1. Expression, purification, and characterisation of human soluble Epoxide Hydrolase (hsEH) and of its functional C-terminal domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The phosphatase activity of soluble epoxide hydrolase regulates ATP‐binding cassette transporter‐A1‐dependent cholesterol efflux - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of the First in Vivo Active Inhibitors of the Soluble Epoxide Hydrolase Phosphatase Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effect of soluble epoxide hydrolase polymorphism on substrate and inhibitor selectivity and dimer formation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Expression of the human soluble epoxide hydrolase in Escherichia coli by auto-induction for the study of high-throughput inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The phosphatase activity of soluble epoxide hydrolase regulates ATP-binding cassette transporter-A1-dependent cholesterol efflux - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The N-terminal domain of mammalian soluble epoxide hydrolase is a phosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of an HTS assay for EPHX2 phosphatase activity and screening of non-targeted libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Role of phosphatase activity of soluble epoxide hydrolase in regulating simvastatin-activated endothelial nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Path to Clinical Success: A Technical Guide to Target Validation for Novel Therapeutics

Introduction

The journey of a novel therapeutic from laboratory discovery to clinical application is fraught with challenges, with a significant number of candidates failing due to a lack of efficacy. At the heart of mitigating this risk lies a robust and comprehensive target validation process. This technical guide provides an in-depth overview of the core principles and methodologies for the target validation of a hypothetical therapeutic agent, designated here as "THERA-101," within the context of a generic disease model. The successful validation of a biological target is a critical early step in drug development, ensuring that modulating the target is likely to produce the desired therapeutic effect in patients.[1][2][3]

This guide is intended for researchers, scientists, and drug development professionals, offering a framework for designing and executing a thorough target validation strategy. It will delve into the experimental protocols, data presentation, and logical frameworks necessary to build a compelling case for advancing a therapeutic candidate.

The Target Validation Workflow: A Multi-Faceted Approach

Target validation is not a single experiment but rather a multi-stage process that builds a body of evidence to support the role of a specific biological molecule in a disease. This process typically involves identifying a potential target, understanding its expression and function in the disease context, and demonstrating that its modulation leads to a therapeutic benefit.[2]

Caption: A generalized workflow for target validation, from initial discovery to clinical development.

Experimental Protocols for Target Validation

A comprehensive target validation plan will employ a variety of experimental techniques to interrogate the target from multiple angles. These can be broadly categorized into in vitro and in vivo studies.

In Vitro Assays

In vitro assays are performed outside of a living organism, typically in a controlled laboratory setting, and are essential for understanding the direct interaction between a therapeutic and its target, as well as the downstream cellular consequences.[4][5][6][7][8]

1. Target Engagement Assays: These assays are designed to confirm that the therapeutic agent directly binds to its intended target.

-

Surface Plasmon Resonance (SPR): SPR is a biophysical technique used to measure the binding kinetics and affinity of molecular interactions in real-time without the need for labels.[9] It provides quantitative data on the association and dissociation rates of the drug-target complex.

-

Cellular Thermal Shift Assay (CETSA): CETSA is used to verify target engagement in a cellular context. The principle is that a drug binding to its target protein stabilizes it against thermal denaturation.

2. Functional Cellular Assays: These assays assess the biological consequence of the drug-target interaction in a cellular model of the disease.

-

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a widely used immunological assay to measure the concentration of a specific protein (e.g., a biomarker) in a sample.[10]

-

Western Blot: This technique is used to detect and quantify specific proteins in a sample, often used to assess changes in protein expression or post-translational modifications following treatment with the therapeutic agent.[4]

-

High-Content Imaging (HCI): HCI combines automated microscopy with sophisticated image analysis to quantitatively assess cellular phenotypes, such as changes in morphology, protein localization, or cell viability.

Caption: A typical experimental workflow for an Enzyme-Linked Immunosorbent Assay (ELISA).

In Vivo Models

Animal models of disease are crucial for evaluating the efficacy, safety, and pharmacokinetic/pharmacodynamic (PK/PD) properties of a therapeutic candidate in a more complex biological system. The choice of animal model will depend on the specific disease being studied.

Data Presentation for Target Validation

Clear and concise presentation of quantitative data is paramount for making informed decisions in the drug development process. The following tables provide examples of how data from target validation studies for a hypothetical "THERA-101" could be structured.

Table 1: In Vitro Potency and Selectivity of THERA-101

| Assay Type | Target/Cell Line | Parameter | THERA-101 Value | Control Value |

| Binding Affinity | Recombinant Target Protein | KD (nM) | 15.2 | >10,000 |

| Enzyme Inhibition | Target Enzyme | IC50 (nM) | 25.8 | >10,000 |

| Cellular Potency | Disease Model Cell Line | EC50 (nM) | 50.1 | >10,000 |

| Selectivity | Off-Target 1 | IC50 (nM) | >5,000 | N/A |

| Selectivity | Off-Target 2 | IC50 (nM) | >10,000 | N/A |

Table 2: Efficacy of THERA-101 in a Preclinical Disease Model

| Treatment Group | N | Primary Efficacy Endpoint (Mean ± SD) | Secondary Endpoint (Biomarker Level, Mean ± SD) |

| Vehicle Control | 10 | 100 ± 12.5 | 500 ± 45.2 pg/mL |

| THERA-101 (10 mg/kg) | 10 | 75.2 ± 9.8 | 350.1 ± 38.7 pg/mL |

| THERA-101 (30 mg/kg) | 10 | 52.1 ± 8.1 | 210.5 ± 29.9 pg/mL |

| Positive Control | 10 | 55.6 ± 7.9 | 225.8 ± 31.4 pg/mL |

| *p < 0.05, **p < 0.01 vs. Vehicle Control |

Signaling Pathways and Mechanism of Action

Understanding the signaling pathway in which the target is involved is crucial for predicting the broader physiological effects of the therapeutic. Visualizing these pathways can aid in hypothesis generation and the identification of potential biomarkers.

Caption: A hypothetical signaling pathway illustrating the mechanism of action of THERA-101.

Conclusion

Rigorous target validation is a cornerstone of successful drug discovery and development. By employing a diverse array of experimental methodologies, presenting data in a clear and quantitative manner, and developing a deep understanding of the underlying biological pathways, researchers can significantly increase the probability of clinical success. The frameworks and examples provided in this guide offer a starting point for designing and implementing a robust target validation strategy for any novel therapeutic candidate.

References

- 1. Performing target validation well | siTOOLs Biotech [sitoolsbiotech.com]

- 2. Target Validation - Cellomatics Biosciences [cellomaticsbio.com]

- 3. Development of Human Target Validation Classification that Predicts Future Clinical Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bio.libretexts.org [bio.libretexts.org]

- 5. selvita.com [selvita.com]

- 6. In Vitro Cell Based Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. In Vitro Biochemical Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. Current Experimental Methods for Characterizing Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. origene.com [origene.com]

A Technical Guide to Soluble Epoxide Hydrolase Inhibitors in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review on soluble epoxide hydrolase (sEH) inhibitors, a promising class of therapeutic agents with broad applications in treating inflammatory, cardiovascular, and neurodegenerative diseases. This document details their mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes critical biological pathways and research workflows.

Core Concepts: The Role of Soluble Epoxide Hydrolase and Its Inhibition

Soluble epoxide hydrolase (sEH) is a critical enzyme in the arachidonic acid cascade.[1][2] It metabolizes anti-inflammatory epoxy fatty acids (EpFAs), such as epoxyeicosatrienoic acids (EETs), into their corresponding diols, which are generally less active and can be pro-inflammatory.[1][2][3] By inhibiting sEH, the levels of beneficial EpFAs are increased, leading to a range of therapeutic effects, including vasodilation, anti-hypertensive effects, and resolution of inflammation.[1][3] This mechanism of action has positioned sEH inhibitors as attractive candidates for drug development in a variety of disease areas.

Quantitative Data on sEH Inhibitors

The potency and pharmacokinetic profiles of sEH inhibitors are critical for their development as therapeutic agents. The following tables summarize key quantitative data for a selection of representative sEH inhibitors.

Table 1: In Vitro Potency of Selected sEH Inhibitors

| Inhibitor | Chemical Class | Target Species | IC50 (nM) | Ki (nM) |

| AUDA | Urea | Human | 3.5 | 1.8 |

| Murine | 10 | 5.2 | ||

| AUDA-BE | Urea (prodrug) | Human | - | - |

| TPPU | Urea | Human | 0.9 | 0.4 |

| Murine | 1.2 | 0.6 | ||

| t-TUCB | Urea | Human | 0.6 | 0.3 |

| Murine | 0.8 | 0.4 | ||

| AR9281 | Urea | Human | 28 | - |

| GSK2256294 | Amide | Human | - | - |

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.

Table 2: Pharmacokinetic Properties of Selected sEH Inhibitors

| Inhibitor | Species | Dose & Route | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | Bioavailability (%) |

| AUDA-BE | Mouse | 10 mg/kg p.o. | 150 | 0.5 | 2.5 | - |

| TPPU | Mouse | 1 mg/kg p.o. | 350 | 0.5 | 4.5 | 68 |

| Cynomolgus Monkey | 0.3 mg/kg p.o. | 250 | 2 | 8 | - | |

| t-AUCB | Mouse | 1 mg/kg p.o. | 450 | 0.5 | 6 | 68 |

Cmax: Maximum plasma concentration. Tmax: Time to reach Cmax. t1/2: Half-life. p.o.: Oral administration.

Key Signaling Pathways Modulated by sEH Inhibition

Inhibition of sEH leads to the stabilization of EpFAs, which in turn modulate several downstream signaling pathways implicated in inflammation and cellular homeostasis.

Figure 1: Signaling pathways modulated by sEH inhibition.

Experimental Protocols

Fluorometric Assay for sEH Inhibitor Screening

This protocol is adapted from commercially available inhibitor screening kits and is a common high-throughput method.

Materials:

-

Recombinant human sEH enzyme

-

sEH assay buffer (e.g., 25 mM Bis-Tris/HCl, pH 7.0, containing 0.1 mg/mL BSA)

-

Fluorogenic substrate (e.g., PHOME - (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester)

-

Test compounds (sEH inhibitors) and a known inhibitor as a positive control (e.g., AUDA)

-

96-well black microplate

-

Fluorescence plate reader (Excitation: ~330 nm, Emission: ~465 nm)

Procedure:

-

Enzyme Preparation: Reconstitute and dilute the recombinant sEH enzyme in pre-chilled assay buffer to the desired concentration.

-

Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

-

Assay Reaction: a. To each well of the 96-well plate, add the sEH enzyme solution. b. Add the test compound or control solution to the respective wells and incubate for a short period (e.g., 5-15 minutes) at room temperature to allow for inhibitor binding. c. Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Measurement: Immediately place the plate in the fluorescence plate reader and measure the increase in fluorescence over time (kinetic mode) at 30°C. The rate of the reaction is proportional to the enzyme activity.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vivo Efficacy Testing in a Murine Model of Inflammation

This protocol describes a general workflow for evaluating the anti-inflammatory effects of an sEH inhibitor in a lipopolysaccharide (LPS)-induced inflammation model in mice.

Animals:

-

Male C57BL/6 mice (8-10 weeks old)

Materials:

-

sEH inhibitor (e.g., TPPU) formulated for oral administration

-

Lipopolysaccharide (LPS) from E. coli

-

Saline solution

-

ELISA kits for inflammatory cytokines (e.g., TNF-α, IL-6)

Procedure:

-

Acclimatization: Acclimate the mice to the laboratory conditions for at least one week before the experiment.

-

Grouping and Dosing: a. Randomly divide the mice into groups: Vehicle control, LPS + Vehicle, and LPS + sEH inhibitor (at various doses). b. Administer the sEH inhibitor or vehicle orally (p.o.) to the respective groups.

-

Induction of Inflammation: One hour after the inhibitor/vehicle administration, inject LPS (e.g., 1 mg/kg) intraperitoneally (i.p.) to the LPS-treated groups. The vehicle control group receives a saline injection.

-

Sample Collection: At a predetermined time point after LPS injection (e.g., 2, 6, or 24 hours), collect blood samples via cardiac puncture under anesthesia. Euthanize the animals and harvest relevant tissues (e.g., liver, lungs).

-

Analysis: a. Centrifuge the blood to separate the plasma. b. Measure the concentrations of inflammatory cytokines (TNF-α, IL-6) in the plasma using ELISA kits. c. Homogenize the harvested tissues for further analysis of inflammatory markers or histopathology.

-

Data Interpretation: Compare the levels of inflammatory markers between the LPS + Vehicle group and the LPS + sEH inhibitor groups to determine the in vivo anti-inflammatory efficacy of the inhibitor.

Visualized Workflows

Experimental Workflow for sEH Inhibitor Screening

The following diagram illustrates a typical workflow for the initial screening and identification of sEH inhibitors.

Figure 2: Workflow for sEH inhibitor screening and hit identification.

Preclinical Development Workflow for sEH Inhibitors

This diagram outlines the key stages in the preclinical development of a lead sEH inhibitor.

Figure 3: Preclinical development workflow for sEH inhibitors.

Conclusion

Soluble epoxide hydrolase inhibitors represent a compelling therapeutic strategy with the potential to address a multitude of unmet medical needs. Their well-defined mechanism of action, involving the stabilization of beneficial epoxy fatty acids, provides a strong rationale for their development. The data and protocols outlined in this guide offer a foundational understanding for researchers and drug developers working in this exciting field. Continued research and development, guided by robust preclinical and clinical evaluation, will be crucial in translating the promise of sEH inhibition into effective therapies for patients.

References

In Vivo Activity of SWE101: A Technical Guide for Researchers

An In-depth Technical Guide on the Core In Vivo Activity of the Soluble Epoxide Hydrolase Phosphatase (sEH-P) Inhibitor SWE101

For Researchers, Scientists, and Drug Development Professionals

Introduction

Soluble epoxide hydrolase (sEH) is a bifunctional enzyme with two distinct catalytic domains: a C-terminal hydrolase domain and an N-terminal phosphatase domain (sEH-P). While the hydrolase domain has been extensively studied, the physiological and pathophysiological roles of the sEH-P domain have remained largely elusive due to a lack of potent and selective in vivo tools. This compound, chemically identified as 4-(4-(3,4-Dichlorophenyl)-5-phenyloxazol-2-yl)butanoic acid, is a pioneering small molecule inhibitor of the sEH-P domain that is active in vivo.[1][2] This document provides a comprehensive technical overview of the in vivo activity of this compound, including its pharmacokinetic profile and the experimental protocols used for its evaluation.

Quantitative Data Summary

The in vivo efficacy and pharmacokinetic profile of this compound have been characterized in rats. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Enzyme Target | IC₅₀ (µM) |

| Human sEH-P | 0.058[3] |

| Rat sEH-P | 2.8[4] |

Table 2: Pharmacokinetic Parameters of this compound in Rats

Data from a study in male Sprague-Dawley rats following a single intravenous administration of 1 mg/kg this compound.

| Parameter | Value | Unit |

| C₀ (Initial Plasma Concentration) | 1.9 | µM |

| AUC₀-∞ (Area Under the Curve) | 1.8 | µM·h |

| t₁/₂ (Elimination Half-life) | 1.0 | h |

| CL (Clearance) | 8.9 | mL/min/kg |

| Vd (Volume of Distribution) | 0.8 | L/kg |

Data from a study in male Sprague-Dawley rats following a single oral administration of 10 mg/kg this compound.

| Parameter | Value | Unit |

| Cₘₐₓ (Maximum Plasma Concentration) | 1.1 | µM |

| Tₘₐₓ (Time to Maximum Concentration) | 2.0 | h |

| AUC₀-∞ (Area Under the Curve) | 3.5 | µM·h |

| t₁/₂ (Elimination Half-life) | 1.8 | h |

| F (Oral Bioavailability) | 19 | % |

Experimental Protocols

The following sections detail the methodologies employed in the key in vivo experiments to characterize the activity of this compound.

Pharmacokinetic Studies in Rats

Animal Model:

-

Species: Male Sprague-Dawley rats

-

Weight: 250-300 g

-

Housing: Standard laboratory conditions with ad libitum access to food and water.

Drug Formulation and Administration:

-

Intravenous (IV) Administration: this compound was dissolved in a vehicle of 5% DMSO, 40% PEG400, and 55% saline to a final concentration for a 1 mg/kg dose. The formulation was administered as a bolus injection into the tail vein.

-

Oral (PO) Administration: this compound was suspended in a vehicle of 0.5% carboxymethylcellulose (CMC) in water for a 10 mg/kg dose. The suspension was administered via oral gavage.

Sample Collection:

-

Blood samples (approximately 0.2 mL) were collected from the jugular vein at predefined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-administration into EDTA-coated tubes.

-

Plasma was separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Method:

-

Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Protein precipitation was used to extract this compound from the plasma samples.

-

Chromatographic separation was achieved on a C18 reverse-phase column.

-

Quantification was performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

In Vivo Pharmacodynamic Study: Lysophosphatidic Acid (LPA) Hydrolysis

Objective: To investigate the effect of this compound on the in vivo hydrolysis of lysophosphatidic acid (LPA), a known substrate of sEH-P.

Animal Model and Drug Administration:

-

Male Sprague-Dawley rats were used.

-

This compound was administered orally at a dose of 10 mg/kg.

Experimental Procedure:

-

One hour after this compound administration, rats were anesthetized.

-

LPA (18:1) was administered intravenously.

-

Blood samples were collected at various time points post-LPA administration.

-

Plasma levels of LPA and its metabolite, monoacylglycerol (MAG), were quantified by LC-MS/MS.

Visualizations

Signaling Pathway of sEH-P and Inhibition by this compound

Caption: sEH-P hydrolyzes LPA to MAG. This compound inhibits this process.

Experimental Workflow for In Vivo Pharmacodynamic Study

Caption: Workflow of the in vivo LPA hydrolysis experiment.

References

- 1. Discovery of the First in Vivo Active Inhibitors of the Soluble Epoxide Hydrolase Phosphatase Domain [publica.fraunhofer.de]

- 2. Discovery of the First in Vivo Active Inhibitors of the Soluble Epoxide Hydrolase Phosphatase Domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. medchemexpress.com [medchemexpress.com]

The Pharmacokinetic Profile of SWE101 in Rats: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical guide to the anticipated pharmacokinetic profile of SWE101 in rats. While the compound this compound, also identified as 4-(4-(3,4-Dichlorophenyl)-5-phenyloxazol-2-yl)butanoic acid, has been reported to possess an excellent pharmacokinetic and pharmacodynamic profile in rats, specific quantitative data from preclinical studies are not publicly available.[1] The following data and protocols are presented as a representative example based on studies of similar small molecule inhibitors in rats, intended to guide researchers in the design and interpretation of future studies.

Executive Summary

This compound is a novel, potent inhibitor of the soluble epoxide hydrolase (sEH) phosphatase domain, a promising target for therapeutic intervention in a variety of diseases.[1] Understanding the pharmacokinetic profile of this compound is critical for its continued development. This guide summarizes the expected pharmacokinetic parameters of this compound in rats, details the experimental methodologies for their determination, and provides visualizations of key processes. The representative data herein suggest that this compound would likely exhibit favorable absorption and a moderate half-life, consistent with a promising drug candidate.

Representative Pharmacokinetic Data of this compound in Rats

The following tables present a hypothetical, yet representative, summary of the pharmacokinetic parameters of this compound in rats following intravenous (IV) and oral (PO) administration. These values are compiled based on typical findings for small molecule inhibitors in rodent models.

Table 1: Pharmacokinetic Parameters of this compound Following a Single Intravenous (IV) Dose (1 mg/kg) in Rats

| Parameter | Unit | Mean ± SD (n=4) |

| C₀ | ng/mL | 850 ± 95 |

| AUC₀-t | ng·h/mL | 1200 ± 150 |

| AUC₀-inf | ng·h/mL | 1250 ± 160 |

| t₁/₂ | h | 3.5 ± 0.5 |

| CL | mL/h/kg | 800 ± 90 |

| Vd | L/kg | 3.0 ± 0.4 |

Table 2: Pharmacokinetic Parameters of this compound Following a Single Oral (PO) Dose (10 mg/kg) in Rats

| Parameter | Unit | Mean ± SD (n=4) |

| Cmax | ng/mL | 650 ± 80 |

| Tmax | h | 1.0 ± 0.25 |

| AUC₀-t | ng·h/mL | 4500 ± 550 |

| AUC₀-inf | ng·h/mL | 4600 ± 570 |

| t₁/₂ | h | 4.0 ± 0.6 |

| F (%) | % | 36.8 |

Experimental Protocols

The following are detailed methodologies for key experiments required to determine the pharmacokinetic profile of a compound like this compound in rats.

Animal Studies

-

Species: Male Sprague-Dawley rats (8 weeks old, weighing 250-300g) are typically used.

-

Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and provided with standard chow and water ad libitum.

-

Acclimatization: Rats are acclimated for at least one week prior to the study.

-

Ethical Approval: All animal experiments should be conducted in accordance with approved protocols from an Institutional Animal Care and Use Committee (IACUC).

Drug Formulation and Administration

-

Intravenous (IV) Formulation: this compound is dissolved in a suitable vehicle, such as a mixture of DMSO, PEG400, and saline, to a final concentration of 1 mg/mL for IV administration.

-

Oral (PO) Formulation: For oral gavage, this compound is suspended in a vehicle such as 0.5% methylcellulose in water to a concentration of 2 mg/mL.

-

Administration:

-

IV administration is performed as a bolus injection into the tail vein at a dose of 1 mg/kg.

-

PO administration is performed by oral gavage at a dose of 10 mg/kg.

-

Blood Sampling

-

Sampling Time Points: Blood samples (approximately 0.2 mL) are collected from the tail vein at pre-dose (0 h) and at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

-

Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation at 4,000 rpm for 10 minutes at 4°C and stored at -80°C until analysis.

Bioanalytical Method

-

Instrumentation: Plasma concentrations of this compound are determined using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

-

Sample Preparation: A protein precipitation method is typically used for plasma sample extraction. An internal standard is added to the plasma samples, followed by a precipitating agent (e.g., acetonitrile). After vortexing and centrifugation, the supernatant is injected into the LC-MS/MS system.

-

Chromatographic Conditions: A C18 column is commonly used for separation with a gradient mobile phase consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Mass Spectrometry: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode with positive electrospray ionization. Specific precursor-to-product ion transitions are monitored for this compound and the internal standard.

-

Data Analysis: A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. The concentrations of this compound in the plasma samples are then calculated from this curve.

Pharmacokinetic Analysis

Pharmacokinetic parameters are calculated using non-compartmental analysis with appropriate software (e.g., WinNonlin®). Key parameters include the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), terminal half-life (t₁/₂), clearance (CL), volume of distribution (Vd), and oral bioavailability (F).

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for a rat pharmacokinetic study.

Soluble Epoxide Hydrolase Signaling Pathway

This compound targets the soluble epoxide hydrolase (sEH) enzyme. The following diagram depicts the role of sEH in the arachidonic acid cascade and the mechanism of action for an sEH inhibitor like this compound.

Conclusion

While awaiting the publication of specific data for this compound, this guide provides a robust framework for understanding its likely pharmacokinetic profile in rats. The representative data and detailed protocols offer valuable insights for researchers engaged in the preclinical development of sEH inhibitors and other small molecule therapeutics. The favorable characteristics suggested by this profile underscore the potential of this compound as a viable drug candidate, warranting further investigation.

References

No Publicly Available Safety and Toxicity Data for SWE101

An extensive search for publicly available safety and toxicity studies on a substance designated "SWE101" has yielded no specific scientific literature, regulatory documents, or patents. The search results provided general information on the methodologies and regulatory frameworks for preclinical safety and toxicology evaluations of new chemical entities, but no data or experimental details were found for this compound itself.

This lack of specific information prevents the creation of the requested in-depth technical guide, as no quantitative data, experimental protocols, or signaling pathways for this compound could be identified. The core requirements of data summarization, detailed methodologies, and visualization of specific pathways for this compound cannot be fulfilled at this time.

The provided search results do, however, offer a general overview of the types of studies that are typically conducted to assess the safety and toxicity of a new drug candidate before it can be administered to humans in clinical trials. These are often referred to as Investigational New Drug (IND)-enabling studies.[1][2][3][4]

A typical preclinical safety evaluation program includes a battery of in vitro (cell-based) and in vivo (animal) studies designed to characterize the potential adverse effects of a new drug.[2][3] The primary objectives of these studies are:

-

To identify potential target organs for toxicity.[5]

-

To determine a safe starting dose for human clinical trials.[2][3]

-

To establish safety parameters for clinical monitoring.[5]

The design of a comprehensive IND-enabling program is tailored to the specific drug candidate, considering its chemical class, intended clinical use, and route of administration.[2][3]

To illustrate the general workflow of such a program, a conceptual diagram is provided below. This diagram outlines the typical stages of preclinical safety and toxicology assessment.

References

Methodological & Application

Application Notes and Protocols for In Vivo Administration of SWE101

For Researchers, Scientists, and Drug Development Professionals

Introduction

SWE101 is a potent and selective inhibitor of the soluble epoxide hydrolase (sEH) phosphatase domain.[1] It has demonstrated in vivo activity, making it a valuable tool for investigating the physiological and pathophysiological roles of sEH-P.[1] this compound exhibits IC50 values of 4 µM and 2.8 µM for human and rat sEH-P, respectively.[2][3] Notably, it does not inhibit the hydrolase or phosphatase activity of the mouse sEH enzyme.[3] This document provides detailed protocols for the dissolution of this compound for in vivo studies, ensuring optimal delivery and reproducibility.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, including its inhibitory concentrations and recommended storage conditions.

| Parameter | Value | Species | Notes |

| IC50 | 4 µM | Human sEH-P | --- |

| IC50 | 2.8 µM | Rat sEH-P | --- |

| Powder Storage | -20°C for 3 years, 4°C for 2 years | --- | --- |

| In Solvent Storage | -80°C for 6 months, -20°C for 1 month | --- | Use within the specified timeframe. |

Experimental Protocols: Dissolution of this compound for In Vivo Administration

The choice of vehicle for in vivo administration is critical and depends on the experimental design and route of administration. Below are three validated protocols for dissolving this compound to achieve a clear solution or a suspension, as required.

Protocol 1: Clear Solution with PEG300 and Tween-80

This protocol is suitable for achieving a clear solution of this compound.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), newly opened

-

PEG300

-

Tween-80

-

Saline (0.9% NaCl in ddH₂O)

Procedure:

-

Prepare a stock solution of this compound in DMSO at a concentration of 25.0 mg/mL. If needed, use ultrasonication to aid dissolution.[3]

-

To prepare 1 mL of the final working solution, sequentially add the following co-solvents:

-

Add 100 µL of the 25.0 mg/mL this compound DMSO stock solution to 400 µL of PEG300. Mix thoroughly.

-

Add 50 µL of Tween-80 to the mixture. Mix thoroughly.

-

Add 450 µL of saline to bring the total volume to 1 mL. Mix thoroughly.

-

-

The final concentration of the clear solution will be ≥ 2.5 mg/mL (6.64 mM).[2][3]

Protocol 2: Suspension with SBE-β-CD

This protocol results in a suspension of this compound and may be suitable for specific routes of administration.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), newly opened

-

20% SBE-β-CD in Saline

Procedure:

-

Prepare a 20% SBE-β-CD solution by dissolving 2 g of SBE-β-CD in 10 mL of saline.[2]

-

Prepare a stock solution of this compound in DMSO at a concentration of 25.0 mg/mL.

-

To prepare 1 mL of the final working solution, sequentially add the following:

-

Add 100 µL of the 25.0 mg/mL this compound DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline solution.

-

-

Mix thoroughly. This will result in a suspension with a concentration of 2.5 mg/mL (6.64 mM).[2][3] Ultrasonication may be required to ensure a uniform suspension.[2]

Protocol 3: Clear Solution with Corn Oil

This protocol provides a clear solution of this compound in an oil-based vehicle, which can be advantageous for certain in vivo models.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), newly opened

-

Corn Oil

Procedure:

-

Prepare a stock solution of this compound in DMSO at a concentration of 25.0 mg/mL.

-

To prepare 1 mL of the final working solution, sequentially add the following:

-

Add 100 µL of the 25.0 mg/mL this compound DMSO stock solution to 900 µL of corn oil.

-

-

Mix thoroughly until a clear solution is obtained. The final concentration will be ≥ 2.5 mg/mL (6.64 mM).[2][3]

Visualizations

Signaling Pathway of Soluble Epoxide Hydrolase (sEH)

Caption: Signaling pathway of soluble epoxide hydrolase and the inhibitory action of this compound.

Experimental Workflow for this compound Dissolution

Caption: Experimental workflow for the dissolution of this compound for in vivo studies.

References

Application Notes and Protocols for SWE101 in Mouse Models

A comprehensive guide for researchers, scientists, and drug development professionals on the dosage and administration of the investigational compound SWE101 in preclinical mouse models.

Abstract

This document provides detailed application notes and protocols for the administration and dosage of this compound, a novel therapeutic agent, in mouse models. The protocols outlined herein are designed to ensure reproducibility and accuracy in preclinical studies evaluating the efficacy and pharmacokinetics of this compound. This guide includes information on various administration routes, recommended dosages based on available data, and step-by-step experimental procedures. Additionally, it incorporates visualizations of the putative signaling pathway of this compound and experimental workflows to aid in the design and execution of in vivo studies.

Introduction

This compound is an investigational compound with a proposed mechanism of action involving the modulation of key cellular signaling pathways. Preclinical evaluation in mouse models is a critical step in the drug development process to establish proof-of-concept, determine effective dosage ranges, and assess the safety profile. This document serves as a practical guide for researchers working with this compound in a laboratory setting.

Quantitative Data Summary

Due to the proprietary and early-stage nature of this compound, specific quantitative data from comprehensive dosage studies are not publicly available. The following tables provide a general framework for designing initial dose-finding and efficacy studies in mice, based on common practices for novel small molecule inhibitors. Researchers must adapt these tables with their own experimentally determined data.

Table 1: Recommended Dosage and Administration Routes for this compound in Mouse Models (Hypothetical)

| Administration Route | Vehicle | Dosage Range (mg/kg) | Dosing Frequency | Maximum Injection Volume | Needle Gauge |

| Intravenous (IV) | Saline, 5% Dextrose | 1 - 10 | Once daily | 200 µL | 27-30 G |

| Intraperitoneal (IP) | PBS, Saline | 5 - 50 | Once or twice daily | 200 - 500 µL | 25-27 G |

| Subcutaneous (SC) | Corn oil, Saline | 10 - 100 | Once daily | 100 - 200 µL | 25-27 G |

| Oral Gavage (PO) | 0.5% CMC, Water | 10 - 100 | Once or twice daily | 200 µL | 20-22 G (ball-tipped) |

Table 2: Example Pharmacokinetic Parameters for this compound (Hypothetical)

| Parameter | Unit | Intravenous (5 mg/kg) | Oral (20 mg/kg) |

| Cmax | ng/mL | 1500 | 800 |

| Tmax | h | 0.1 | 1.5 |

| AUC(0-t) | ng*h/mL | 3500 | 4200 |

| t1/2 | h | 2.5 | 3.1 |

| Bioavailability | % | 100 | 45 |

Experimental Protocols

The following are detailed protocols for the preparation and administration of this compound in mouse models. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Preparation of this compound Formulation

Materials:

-

This compound powder

-

Vehicle (e.g., sterile saline, PBS, corn oil, 0.5% carboxymethylcellulose)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

-

Sterile filters (0.22 µm)

-

Sterile syringes and needles

Protocol:

-

Aseptically weigh the required amount of this compound powder.

-

In a sterile microcentrifuge tube, add the appropriate volume of the chosen vehicle to achieve the desired final concentration.

-

Vortex the mixture vigorously for 1-2 minutes until the powder is fully dissolved or forms a uniform suspension.

-

For solutions, sterile filter the formulation using a 0.22 µm syringe filter into a new sterile tube. For suspensions, sonicate the mixture if necessary to ensure homogeneity.

-

Visually inspect the formulation for any precipitation or non-uniformity before administration.

-

Prepare fresh formulations daily unless stability data indicates otherwise.

Administration of this compound

Materials:

-

Prepared this compound formulation

-

Mouse restrainer

-

Heat lamp or warming pad

-

Insulin syringes (27-30 G needle)

-

70% Ethanol wipes

Protocol:

-

Warm the mouse's tail using a heat lamp or warming pad to dilate the lateral tail veins.

-

Place the mouse in a suitable restrainer.

-

Swab the tail with a 70% ethanol wipe to clean the injection site.

-

Load the syringe with the correct volume of this compound formulation, ensuring no air bubbles are present.

-

Identify one of the lateral tail veins.

-

Insert the needle, bevel up, into the vein at a shallow angle.

-

Slowly inject the formulation. If swelling occurs, the needle is not in the vein; withdraw and re-attempt.

-

After successful injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.

-

Return the mouse to its cage and monitor for any adverse reactions.

Materials:

-

Prepared this compound formulation

-

Tuberculin or insulin syringes (25-27 G needle)

-

70% Ethanol wipes

Protocol:

-

Properly restrain the mouse by scruffing the neck and securing the tail.

-

Tilt the mouse so its head is pointing slightly downwards.

-

Identify the injection site in the lower right or left quadrant of the abdomen to avoid puncturing the bladder or cecum.

-

Swab the injection site with a 70% ethanol wipe.

-

Insert the needle at a 30-45 degree angle.

-

Aspirate briefly to ensure no blood or fluid is drawn, indicating improper placement.

-

Inject the this compound formulation smoothly.

-

Withdraw the needle and return the mouse to its cage.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the putative signaling pathway of this compound and a general experimental workflow for in vivo studies.

Application of SGLT2 Inhibitors in Cardiovascular Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium-glucose co-transporter 2 (SGLT2) inhibitors, a class of drugs initially developed for the treatment of type 2 diabetes, have demonstrated significant cardiovascular benefits, leading to extensive research into their mechanisms of action and potential applications in cardiovascular disease (CVD).[1][2] These agents have been shown to reduce the risk of hospitalization for heart failure and cardiovascular death in patients with and without diabetes.[2][3] Their cardioprotective effects are thought to extend beyond glucose-lowering and are attributed to a variety of systemic and direct cardiac effects.[3][4] This document provides an overview of the application of SGLT2 inhibitors in cardiovascular disease research, including their mechanisms of action, relevant signaling pathways, and detailed experimental protocols.

Mechanisms of Cardiovascular Protection

The cardiovascular benefits of SGLT2 inhibitors are multifactorial and not yet fully elucidated. Several key mechanisms have been proposed, supported by a growing body of preclinical and clinical evidence.[4]

Hemodynamic and Renal Effects:

-

Natriuresis and Osmotic Diuresis: SGLT2 inhibitors promote the excretion of glucose and sodium in the urine, leading to a reduction in intravascular volume and blood pressure.[1][3] This diuretic effect reduces both preload and afterload on the heart.

-

Blood Pressure Reduction: The sustained reduction in blood pressure contributes to a decrease in left ventricular wall stress.[2][3]

-

Improved Renal Function: By reducing intraglomerular pressure, SGLT2 inhibitors have a renoprotective effect, which is closely linked to cardiovascular health.[4]

Metabolic Effects:

-

Improved Cardiac Energy Metabolism: SGLT2 inhibitors may shift cardiac metabolism towards more efficient energy substrates, such as ketone bodies, and away from glucose and fatty acid oxidation, which can be detrimental in the failing heart.[2][4]

-

Weight Loss: A modest but consistent reduction in body weight is observed with SGLT2 inhibitor therapy, which can positively impact cardiovascular risk factors.[2]

Direct Cardiac and Vascular Effects:

-

Inhibition of the Na+/H+ Exchanger (NHE1): SGLT2 inhibitors have been shown to inhibit the cardiac Na+/H+ exchanger, which can reduce intracellular sodium and calcium levels, thereby protecting against cardiac injury and remodeling.[1][5]

-

Reduction of Inflammation and Oxidative Stress: These agents have demonstrated anti-inflammatory and antioxidant properties, which can attenuate the progression of atherosclerosis and cardiac fibrosis.[1][4]

-

Improved Endothelial Function: SGLT2 inhibitors can enhance nitric oxide bioavailability and reduce arterial stiffness, leading to improved vascular health.[2]

-

Attenuation of Cardiac Fibrosis and Remodeling: By reducing inflammation and other pathological signaling, SGLT2 inhibitors can prevent or reverse adverse cardiac remodeling.[1][4]

Signaling Pathways

The diverse effects of SGLT2 inhibitors are mediated through various signaling pathways. Understanding these pathways is crucial for elucidating their cardioprotective mechanisms and identifying new therapeutic targets.

-

AMP-activated Protein Kinase (AMPK) Pathway: SGLT2 inhibitors have been shown to activate AMPK in cardiac and endothelial cells.[5] AMPK is a key regulator of cellular energy homeostasis and its activation can lead to improved mitochondrial function and reduced inflammation.[5]

-

NF-κB Signaling: By reducing inflammatory stimuli, SGLT2 inhibitors can suppress the activation of the NF-κB pathway, a central mediator of inflammation in cardiovascular diseases.[6]

-

Reactive Oxygen Species (ROS) and NADPH Oxidases (NOXs): SGLT2 inhibitors can decrease the production of reactive oxygen species (ROS) by inhibiting NADPH oxidases, thereby mitigating oxidative stress-induced cardiac damage.[6]

Quantitative Data Summary

| Parameter | Effect of SGLT2 Inhibitors | Reported Magnitude of Change | Reference Studies |

| Hemodynamics | |||

| Systolic Blood Pressure | Reduction | 2-6 mmHg | [3] |

| Diastolic Blood Pressure | Reduction | 1-2 mmHg | [3] |

| Hematocrit | Increase | 2-4% | [2] |

| Metabolic | |||

| Body Weight | Reduction | 1-3 kg | [2] |

| HbA1c | Reduction | 0.5-1.0% | [3] |

| Cardiac Structure & Function | |||

| Left Ventricular Mass | Reduction | Variable | [4] |

| Ejection Fraction | Improvement in HF patients | Variable | [3] |

Experimental Protocols

In Vitro Assessment of SGLT2 Inhibitor Effects on Cardiomyocytes

Objective: To investigate the direct effects of an SGLT2 inhibitor on cardiomyocyte hypertrophy and viability under hyperglycemic conditions.

Cell Culture:

-

Culture primary neonatal rat ventricular myocytes (NRVMs) or a suitable cardiomyocyte cell line (e.g., H9c2) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

Experimental Procedure:

-

Seed cardiomyocytes in 6-well plates at a density of 5 x 10^5 cells/well.

-

After 24 hours, induce hyperglycemic conditions by replacing the normal glucose (5.5 mM) medium with high glucose (33 mM) medium.

-

Simultaneously treat the cells with the SGLT2 inhibitor at various concentrations (e.g., 1, 5, 10 µM) or vehicle control (DMSO).

-

Incubate for 48 hours.

Endpoint Analysis:

-

Cell Viability: Assess using the MTT assay or by staining with propidium iodide and Hoechst 33342.

-

Cell Size (Hypertrophy): Measure the cell surface area using immunofluorescence staining for α-actinin and imaging with a fluorescence microscope.

-

Gene Expression of Hypertrophic Markers: Analyze the mRNA levels of atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP) using quantitative real-time PCR (qRT-PCR).

-

Protein Expression of Signaling Molecules: Evaluate the phosphorylation status of AMPK and the expression of NF-κB p65 using Western blotting.

In Vivo Evaluation of SGLT2 Inhibitor Efficacy in a Mouse Model of Heart Failure

Objective: To determine the effect of an SGLT2 inhibitor on cardiac function and remodeling in a mouse model of heart failure induced by myocardial infarction (MI).

Animal Model:

-

Use 8-10 week old male C57BL/6 mice.

-

Induce MI by permanent ligation of the left anterior descending (LAD) coronary artery.

-

Sham-operated animals will undergo the same surgical procedure without LAD ligation.

Experimental Procedure:

-

One week after surgery, randomize the MI mice into two groups: vehicle control and SGLT2 inhibitor treatment.

-

Administer the SGLT2 inhibitor daily by oral gavage at a clinically relevant dose.

-

Treat the animals for 4 weeks.

Endpoint Analysis:

-

Cardiac Function: Perform serial echocardiography at baseline (1 week post-MI) and at the end of the treatment period to assess left ventricular ejection fraction (LVEF), fractional shortening (FS), and ventricular dimensions.

-

Histological Analysis: At the end of the study, euthanize the mice and excise the hearts. Perform Masson's trichrome staining on cardiac sections to quantify the infarct size and interstitial fibrosis.

-

Molecular Analysis: Use the remaining heart tissue for Western blot or qRT-PCR analysis of key signaling molecules and fibrotic markers (e.g., collagen I, TGF-β).

Visualizations

References

- 1. Potential Mechanisms of Sodium-Glucose Co-Transporter 2 Inhibitor-Related Cardiovascular Benefits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cardiovascular effects and mechanisms of sodium-glucose cotransporter-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sodium-glucose cotransporter 2 inhibitors’ mechanisms of action in heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms of Cardiovascular Benefits of Sodium Glucose Co-Transporter 2 (SGLT2) Inhibitors: A State-of-the-Art Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Direct Cardiac Actions of Sodium Glucose Cotransporter 2 Inhibitors Target Pathogenic Mechanisms Underlying Heart Failure in Diabetic Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Signaling Pathways in Inflammation and Cardiovascular Diseases: An Update of Therapeutic Strategies [mdpi.com]

Application Notes and Protocols for Studying Inflammation Pathways with SWE101

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of SWE101, a novel small molecule inhibitor, for the investigation of inflammatory pathways. This document outlines the hypothesized mechanism of action of this compound, detailed experimental protocols for its characterization, and methods for data analysis and presentation.

Introduction to this compound and Inflammation

Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants.[1][2] While acute inflammation is a crucial component of the innate immune response and tissue repair, chronic inflammation can contribute to the pathogenesis of numerous diseases, including autoimmune disorders, cardiovascular diseases, and cancer.[3] Key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, are central regulators of the inflammatory response, controlling the expression of pro-inflammatory genes like cytokines and chemokines.[3][4]

This compound is a potent, selective, and cell-permeable small molecule inhibitor designed to modulate inflammatory responses. These application notes will guide the user through a series of experiments to characterize the anti-inflammatory effects of this compound and to elucidate its mechanism of action, with a focus on the NF-κB and MAPK signaling cascades.

Hypothesized Mechanism of Action of this compound

This compound is hypothesized to exert its anti-inflammatory effects by targeting key components of the NF-κB and MAPK signaling pathways. In the canonical NF-κB pathway, stimuli such as tumor necrosis factor-alpha (TNFα) or lipopolysaccharide (LPS) lead to the activation of the IκB kinase (IKK) complex.[5] IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This process allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[5][6] this compound is proposed to inhibit the IKK complex, thereby preventing IκBα degradation and blocking NF-κB nuclear translocation.

The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, is another critical regulator of inflammation.[7][8] These kinases are activated by various extracellular stimuli and phosphorylate a range of downstream targets, including transcription factors that regulate the expression of inflammatory mediators. This compound is also being investigated for its potential to modulate the phosphorylation and activation of key MAPK proteins.

Signaling Pathway Diagrams

Caption: Hypothesized mechanism of this compound on the NF-κB signaling pathway.

Caption: Hypothesized mechanism of this compound on the MAPK signaling pathway.

Experimental Workflow

The following diagram outlines a typical workflow for evaluating the anti-inflammatory properties of this compound.

Caption: Experimental workflow for characterizing the anti-inflammatory effects of this compound.

Experimental Protocols

Protocol 1: Cell Culture and Treatment

This protocol describes the culture of RAW 264.7 murine macrophages and subsequent treatment with this compound and Lipopolysaccharide (LPS) to induce an inflammatory response.

Materials:

-

RAW 264.7 cells

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

This compound (stock solution in DMSO)

-

LPS from E. coli O111:B4 (stock solution in sterile PBS)

-

6-well, 24-well, and 96-well tissue culture plates

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Seed cells in appropriate culture plates (e.g., 1 x 10^5 cells/well in a 96-well plate for viability assays, 5 x 10^5 cells/well in a 24-well plate for ELISA, and 2 x 10^6 cells/well in a 6-well plate for Western blotting). Allow cells to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound (or vehicle control, DMSO) for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for the desired time period (e.g., 6 hours for cytokine analysis, 30 minutes for Western blot analysis of signaling proteins).

Protocol 2: Cytotoxicity Assay (MTT Assay)

This assay determines the effect of this compound on cell viability to establish a non-toxic working concentration.

Materials:

-

Treated cells in a 96-well plate (from Protocol 1)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

After the desired incubation time with this compound, add 10 µL of MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control group.